molecular formula C20H23NO4 B2811852 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798542-15-0

6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2811852
CAS No.: 1798542-15-0
M. Wt: 341.407
InChI Key: IMRJSQPUKXYPDV-UHFFFAOYSA-N
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Description

6-Methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound characterized by its intricate molecular structure. This compound features a pyran-2-one core, substituted with a methyl group and a piperidin-4-yl moiety linked to a 3-phenylpropanoyl group. Its unique structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the core pyran-2-one structure. One common synthetic route includes the following steps:

  • Formation of Pyran-2-one Core: : The pyran-2-one core can be synthesized through a cyclization reaction involving appropriate precursors such as diketones and alcohols.

  • Introduction of Methyl Group: : The methyl group is introduced through a methylation reaction, often using reagents like methyl iodide or dimethyl sulfate.

  • Attachment of Piperidin-4-yl Moiety: : The piperidin-4-yl group is attached via a nucleophilic substitution reaction, where a suitable leaving group on the core structure is replaced by the piperidin-4-yl group.

  • Introduction of 3-Phenylpropanoyl Group: : The 3-phenylpropanoyl group is introduced through an acylation reaction, typically using 3-phenylpropionic acid or its derivatives.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions are common, where the piperidin-4-yl group can be substituted with other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions include various derivatives of the core structure, often with altered functional groups.

Scientific Research Applications

6-Methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: : It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: : Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the context in which the compound is used, and further research is often required to elucidate these pathways.

Comparison with Similar Compounds

When compared to similar compounds, 6-methyl-4-((1-(3-phenylpropanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one stands out due to its unique structural features. Similar compounds may include other pyran-2-ones or piperidinyl derivatives, but the specific combination of the methyl group, piperidin-4-yl moiety, and 3-phenylpropanoyl group gives this compound its distinct properties.

Properties

IUPAC Name

6-methyl-4-[1-(3-phenylpropanoyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-15-13-18(14-20(23)24-15)25-17-9-11-21(12-10-17)19(22)8-7-16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRJSQPUKXYPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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